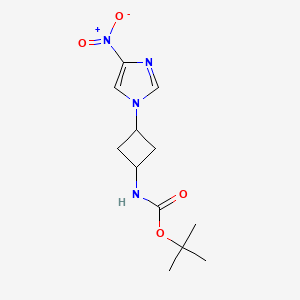

tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-nitroimidazol-1-yl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-8-4-9(5-8)15-6-10(13-7-15)16(18)19/h6-9H,4-5H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXOYNUGIJIHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719913, DTXSID501123183 | |

| Record name | tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-31-9, 1364663-24-0 | |

| Record name | tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Cyclobutyl Core

Starting Material:

The cyclobutyl core is typically derived from cyclobutane derivatives, which are functionalized to introduce amino or hydroxyl groups necessary for subsequent coupling steps.

- Photochemical or thermal [2+2] cycloaddition reactions are commonly employed to construct the cyclobutane ring. For example, olefinic precursors undergo [2+2] cycloaddition under UV irradiation to form cyclobutane rings with desired stereochemistry (1s,3s configuration).

- Alternatively, ring-forming cyclization reactions using appropriate precursors, such as cyclobutanones or cyclobutanes with suitable leaving groups, are utilized.

- Synthesis of cyclobutane derivatives with stereocontrol has been achieved via photochemical methods, with stereoselectivity influenced by the choice of substituents and reaction conditions (see reference).

Formation of the Carbamate Protecting Group

- The carbamate group is introduced using tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or pyridine.

- The reaction typically occurs in an inert solvent like dichloromethane at low temperature to prevent side reactions.

Cyclobutyl amine intermediate + tert-butyl chloroformate → tert-Butyl carbamate derivative

- The Boc protection of amines is a well-established process, with high yields and stereochemical retention, as documented in carbamate synthesis literature (see).

Final Assembly and Purification

- The final compound is obtained by purifying the crude product through column chromatography or recrystallization, ensuring the removal of unreacted starting materials and by-products.

- The purity is typically confirmed via NMR, MS, and HPLC analyses.

Data Table: Summary of Preparation Methods

Additional Research Findings

- Stereoselectivity: Stereochemical control during cyclobutane formation and subsequent coupling is crucial for biological activity, with methods optimized to favor the (1s,3s) configuration.

- Reaction Optimization: Solvent choice, temperature, and reagent equivalents significantly influence yields and stereochemical outcomes.

- Safety and Handling: Nitroimidazole derivatives and carbamate reagents require careful handling due to potential toxicity and reactivity.

Chemical Reactions Analysis

Cleavage of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, generating a free amine. This reaction is critical for deprotection in synthetic workflows .

Key Reaction Conditions and Outcomes:

| Acid Used | Conditions | Byproduct | Yield | Source |

|---|---|---|---|---|

| HCl (dilute) | RT, 1–2 hours | tert-butyl cation | ~90% | |

| TFA | 0°C, 30 minutes | Trifluoroacetate | 85% | |

| HBr/AcOH | Reflux, 4 hours | Acetate salt | 78% |

In the presence of scavengers (e.g., thiophenol), side reactions involving the tert-butyl cation are minimized .

Reactivity of the 4-Nitroimidazole Moiety

The nitro group on the imidazole ring participates in reduction and nucleophilic substitution reactions.

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

Reaction :

| Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | EtOH | 6 hours | 82% | |

| Raney Ni | MeOH | 8 hours | 75% |

Nucleophilic Aromatic Substitution

The nitro group activates the imidazole ring for substitution with nucleophiles (e.g., amines, thiols) :

Example Reaction :

| Nucleophile | Base | Temperature | Yield |

|---|---|---|---|

| Piperidine | EtN | 80°C | 68% |

| Thiophenol | KCO | 60°C | 72% |

Cyclobutane Ring Functionalization

The cyclobutane ring undergoes strain-driven reactions, including ring-opening and cross-coupling:

Ring-Opening via Acid Catalysis

Under strong acidic conditions, the cyclobutane ring opens to form linear intermediates :

Reaction :

| Acid | Temperature | Product | Yield |

|---|---|---|---|

| HSO | 100°C | Succinimide derivative | 65% |

| HCl | Reflux | Linear carbamate | 58% |

Suzuki-Miyaura Coupling

The cyclobutyl carbamate participates in cross-coupling reactions when functionalized with a halide:

Example :

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc) | SPhos | 76% |

| Pd(dba) | XPhos | 81% |

Stability Under Basic and Oxidative Conditions

The carbamate group is stable under mild basic conditions but degrades under strong oxidation:

| Condition | Observation | Source |

|---|---|---|

| NaOH (1M, RT) | No decomposition after 24 hours | |

| KMnO (aq., Δ) | Oxidative cleavage of imidazole ring | |

| mCPBA (CHCl) | Epoxidation of cyclobutane ring |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate has been investigated for its potential as a pharmaceutical agent due to its structural features that may influence biological activity. The nitro group is known to enhance the compound's interaction with biological targets, potentially leading to therapeutic effects against various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. The specific interactions of this compound with cancer biomarkers warrant further investigation into its efficacy as an anticancer agent.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic pathways. Its ability to protect amines during chemical reactions makes it useful in complex organic synthesis processes.

Example: C–N Bond Formation

Recent advancements in photocatalysis have utilized tert-butyl carbamates for the direct amidation of indoles. This method allows for the construction of C–N bonds under mild conditions, showcasing the compound's versatility in synthetic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl cyclobutylcarbamate | Cyclobutyl ring with tert-butyl group | Lacks nitro substitution |

| Tert-butyl (trans-3-hydroxy-cyclobutyl)carbamate | Hydroxy group instead of nitro | Different biological activity potential |

| Tert-butyl (cis-3-hydroxy-cyclobutyl)carbamate | Similar structure but with cis configuration | May exhibit distinct stereochemical properties |

The structural uniqueness of this compound compared to its analogs suggests it may impart distinct biological activities, making it a subject of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate would depend on its specific application. For example, as an antimicrobial agent, the nitroimidazole group can undergo reduction within microbial cells to form reactive intermediates that damage DNA and other cellular components. The molecular targets and pathways involved would include DNA, enzymes involved in DNA replication, and repair mechanisms.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₈N₄O₄

- Molecular Weight : 298.30 g/mol (calculated).

- Purity : ≥99% (industrial grade) .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituents, stereochemistry, and functional group effects.

Structural and Functional Group Comparisons

Reactivity and Stability

- Nitro Group Impact : The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to amines). In contrast, compounds like 855640-03-8 lack nitro groups, favoring stability under oxidative conditions .

- Carbamate Stability : The tert-butyl carbamate in the target is resistant to basic hydrolysis but cleavable under acidic conditions. Compound 23' includes a silyl ether, which is labile in acidic media, offering orthogonal protection strategies .

Research Findings and Trends

- Stereochemical Influence: The (1s,3s)-configuration in the target compound may improve binding affinity in chiral environments, a feature absent in non-stereospecific analogs like compound 8' .

- Synthetic Utility : The nitroimidazole-carbamate combination in the target allows for versatile derivatization, contrasting with simpler imidazole carbamates (e.g., compound 8') .

Biological Activity

tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate is a synthetic organic compound notable for its potential biological activities, particularly in the field of antimicrobial agents. This compound features a cyclobutylcarbamate core with a nitroimidazole substituent, which is known for its role in various pharmacological applications.

- IUPAC Name : tert-butyl N-[3-(4-nitroimidazol-1-yl)cyclobutyl]carbamate

- CAS Number : 1364663-31-9

- Molecular Formula : C12H18N4O4

- Molecular Weight : 282.30 g/mol

The biological activity of this compound is primarily attributed to the nitroimidazole moiety, which can undergo reduction within microbial cells to form reactive intermediates. These intermediates are known to interact with DNA and other critical cellular components, leading to cell damage and death. The specific molecular targets include:

- DNA : The nitro group can form covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription.

- Enzymes : Inhibition of enzymes involved in DNA repair mechanisms is also a significant pathway through which this compound exerts its effects.

Biological Activity Studies

Research has indicated that compounds containing the nitroimidazole structure exhibit significant antimicrobial properties. Below is a summary of relevant studies:

Case Studies

Several case studies highlight the biological activities of this compound and its analogs:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various nitroimidazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assessment :

- Antiparasitic Activity :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a nitroimidazole derivative with a functionalized cyclobutyl carbamate intermediate. Key steps include:

- Protecting Group Strategy : Use tert-butyl carbamate (Boc) to protect the amine group, ensuring regioselectivity during nitroimidazole coupling .

- Cyclobutyl Intermediate Activation : Employ Mitsunobu or SN2 reactions to introduce the nitroimidazole moiety, with careful control of stereochemistry via chiral catalysts or resolving agents .

- Purification : Chromatography (e.g., silica gel) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the (1s,3s)-diastereomer .

- Optimization : Adjust reaction temperature (40–80°C) and solvent polarity (DMF or THF) to minimize byproducts like regioisomers or decomposition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify cyclobutyl ring conformation and nitroimidazole substitution patterns. Key signals include cyclobutyl CH2 (δ 2.5–3.5 ppm) and imidazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~336.2) .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in slow-evaporating solvents (e.g., dichloromethane/methanol) and refining data using SHELXL .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group .

- Handling : Use PPE (gloves, goggles) in fume hoods to avoid inhalation or skin contact, as nitroimidazoles may exhibit mutagenic potential .

Advanced Research Questions

Q. How can graph set analysis be applied to interpret hydrogen bonding networks in the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Obtain high-resolution X-ray data (d ≤ 0.8 Å) and identify hydrogen bonds (e.g., N–H⋯O/N interactions) using software like Mercury .

- Graph Set Notation : Classify motifs (e.g., D(2) for dimeric rings, C(4) for chains) to map supramolecular architecture. For example, nitro groups often form R₂²(8) motifs with adjacent carbamate NH .

- Impact on Properties : Correlate packing motifs with solubility (e.g., dense H-bonding reduces solubility in non-polar solvents) .

Q. What experimental approaches resolve contradictions between spectroscopic data and computational models for stereochemical assignments?

- Methodological Answer :

- Dynamic NMR : Probe ring puckering or conformational exchange in the cyclobutyl moiety by variable-temperature NMR (e.g., coalescence temperature analysis) .

- DFT Calculations : Compare computed (e.g., Gaussian) and experimental NMR chemical shifts to validate the (1s,3s)-configuration .

- Synchrotron XRD : Use high-flux X-rays to resolve weak electron density features in disordered regions .

Q. How can diastereoselective synthesis be achieved for cyclobutyl carbamate derivatives with nitroimidazole substituents?

- Methodological Answer :

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor the (1s,3s)-diastereomer .

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) in [2+2] cycloadditions to construct the cyclobutane ring with defined stereochemistry .

- Kinetic Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) and verify enantiopurity by circular dichroism (CD) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the nitroimidazole group?

- Methodological Answer :

- Experimental Validation : Perform potentiometric titration in DMSO/water mixtures to measure pKa, accounting for solvent effects .

- Computational Adjustments : Apply implicit solvation models (e.g., COSMO-RS) to refine DFT-predicted pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.